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Compound of Interest

Compound Name: ABBV-467

Cat. No.: B15583265 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and theoretical background for

quantifying the binding kinetics of ABBV-467, a selective inhibitor of the Myeloid Cell

Leukemia-1 (MCL-1) protein, using a Time-Resolved Fluorescence Resonance Energy

Transfer (TR-FRET) competition assay.

Introduction
ABBV-467 is a potent and selective inhibitor of MCL-1, an anti-apoptotic protein belonging to

the B-cell lymphoma 2 (Bcl-2) family.[1][2] MCL-1 is overexpressed in various cancer cells,

promoting tumor cell survival by sequestering pro-apoptotic proteins.[1][3] ABBV-467 disrupts

this interaction, triggering apoptosis in MCL-1-dependent cancer cells.[4][5] Understanding the

binding kinetics—specifically the association (k_on) and dissociation (k_off) rates—of inhibitors

like ABBV-467 is critical in drug development. These parameters determine the drug's

residence time on its target, which can be a better predictor of efficacy than binding affinity

(K_d) alone.

Time-Resolved FRET (TR-FRET) is a robust, high-throughput assay technology ideal for

studying molecular interactions in biochemical systems.[6][7][8] It combines the principles of

FRET with the use of long-lifetime lanthanide fluorophores as donors (e.g., Terbium or

Europium).[9][10] By introducing a time delay between excitation and signal detection, short-

lived background fluorescence is eliminated, resulting in a superior signal-to-noise ratio and

high sensitivity.[6][11][12]
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This application note describes a kinetic probe competition assay (kPCA) using TR-FRET to

measure the binding kinetics of unlabeled ABBV-467 to the MCL-1 protein.[13]

Signaling Pathway and Mechanism of Action
MCL-1 is a key regulator in the intrinsic apoptosis pathway. It binds to and sequesters the pro-

apoptotic protein BAK, preventing the formation of mitochondrial pores and subsequent cell

death. ABBV-467 binds to the BH3-binding groove of MCL-1, displacing BAK, which is then

free to trigger the downstream apoptotic cascade.
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Caption: Mechanism of ABBV-467 inducing apoptosis by inhibiting MCL-1.

TR-FRET Assay Principle
The assay operates in a competition format. The MCL-1 protein is labeled with a long-lifetime

TR-FRET donor (e.g., Terbium chelate). A fluorescent tracer, which is a known ligand for the

MCL-1 binding site, is labeled with a suitable acceptor (e.g., Fluorescein).
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Bound State (High FRET): In the absence of a competitor, the acceptor-labeled tracer binds

to the donor-labeled MCL-1. This brings the donor and acceptor into close proximity (<10

nm), allowing for efficient resonance energy transfer upon excitation of the donor at ~340

nm. The result is a strong emission signal from the acceptor at ~520 nm.

Competition (Decreased FRET): When unlabeled ABBV-467 is introduced, it competes with

the tracer for the binding site on MCL-1. As ABBV-467 displaces the tracer, the donor and

acceptor are separated, leading to a decrease in the FRET signal.

Kinetic Measurement: By monitoring the change in the TR-FRET ratio (Acceptor Emission /

Donor Emission) over time in a continuous read mode, the association and dissociation rates

of ABBV-467 can be determined.[14]

Experimental Workflow
The overall workflow involves preparing the reagents, running the association and dissociation

experiments on a TR-FRET enabled plate reader, and analyzing the resulting kinetic data.
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Caption: Workflow for measuring binding kinetics using a TR-FRET assay.
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Experimental Protocols
Materials and Reagents

Target Protein: Recombinant human MCL-1, labeled with a Terbium (Tb) chelate (e.g., via an

anti-tag antibody or direct conjugation).

Tracer: A known MCL-1 binding peptide or small molecule conjugated to an acceptor

fluorophore (e.g., Fluorescein or Alexa Fluor 488).

Test Compound: Unlabeled ABBV-467, serially diluted in appropriate solvent (e.g., DMSO)

and then assay buffer.

Assay Buffer: E.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.05% Tween-20.

Plate: Low-volume, 384-well black microplate.

Instrumentation: A microplate reader capable of TR-FRET detection with dual-emission

reading, a pulsed excitation source, and reagent injectors.[11][14]

Protocol 1: Association Rate (k_on) Determination
This experiment measures the rate at which ABBV-467 binds to MCL-1 by observing the

displacement of a pre-bound tracer.

Prepare Pre-incubation Mix: In a microcentrifuge tube, mix Tb-MCL-1 and the acceptor-

tracer at concentrations determined by prior optimization (typically at or below their K_d).

Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

Prepare Compound Plate: Prepare a serial dilution of ABBV-467 in assay buffer.

Set up Plate Reader: Configure the reader to excite at ~340 nm and read emissions at ~620

nm (Tb donor) and ~520 nm (Fluorescein acceptor). Set to kinetic mode with the fastest

possible read interval for 30-60 minutes.

Initiate Reading: Add the pre-incubated Tb-MCL-1/tracer mix to the wells of the 384-well

plate.
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Inject Compound: Using the plate reader's injectors, add the various concentrations of

ABBV-467 to the wells and immediately begin continuous reading.

Data Analysis:

Calculate the TR-FRET ratio (520 nm / 620 nm) for each time point.

Plot the TR-FRET ratio vs. time for each ABBV-467 concentration.

Fit the data to a one-phase exponential decay model to obtain the observed rate constant

(k_obs) for each concentration.

Plot k_obs vs. [ABBV-467]. Fit this plot to a linear regression equation: k_obs = k_on *

[ABBV-467] + k_off. The slope of this line is the association rate constant, k_on.

Protocol 2: Dissociation Rate (k_off) Determination
This experiment measures the rate at which ABBV-467 dissociates from MCL-1.

Prepare Pre-incubation Mix: In a microcentrifuge tube, mix Tb-MCL-1 and ABBV-467 (at a

concentration ~10x its K_d). Incubate for 60 minutes to allow binding to reach equilibrium.

Prepare Competitor Solution: Prepare a high concentration of a known, potent, unlabeled

MCL-1 inhibitor (can be ABBV-467 itself or another compound) in assay buffer. This will be

used to prevent re-binding of the dissociated ABBV-467.

Set up Plate Reader: Use the same settings as the association experiment, but set the

kinetic read for a longer duration (e.g., 2-18 hours, depending on the expected residence

time).

Initiate Reading: Add the pre-incubated Tb-MCL-1/ABBV-467 mix to the wells. Then add the

acceptor-tracer to all wells.

Inject Competitor: Using the injectors, add the high-concentration unlabeled competitor to

initiate dissociation and immediately begin continuous reading. As ABBV-467 dissociates,

the acceptor-tracer will bind, causing the FRET signal to increase over time.

Data Analysis:
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Calculate the TR-FRET ratio for each time point.

Plot the TR-FRET ratio vs. time.

Fit the data to a one-phase exponential association model. The rate constant from this fit

is the dissociation rate constant, k_off.

Data Presentation
The kinetic parameters derived from the experiments should be summarized clearly. The

equilibrium dissociation constant (K_d) can be calculated from the kinetic rates (K_d = k_off /

k_on), and the target residence time is the reciprocal of the dissociation rate (RT = 1 / k_off).

Table 1: Binding Kinetics of ABBV-467 with MCL-1

Parameter Symbol Value Units Method

Association Rate k_on e.g., 2.5 x 10⁶ M⁻¹s⁻¹ TR-FRET

Dissociation

Rate
k_off e.g., 2.0 x 10⁻⁵ s⁻¹ TR-FRET

Dissociation

Constant

(Kinetic)

K_d e.g., 8.0 pM
Calculated (k_off

/ k_on)

Residence Time RT e.g., 13.9 hours
Calculated (1 /

k_off)

Table 2: Comparative Binding Affinity Data

This table compares the affinity of ABBV-467 to MCL-1 against other members of the Bcl-2

family, highlighting its selectivity. Data is based on published findings.[15]
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Protein Target Binding Affinity (K_i) Selectivity (vs. MCL-1)

MCL-1 <0.01 nM -

BCL-2 247 nM >24,700-fold

BCL-xL 642 nM >64,200-fold

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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